![molecular formula C12H15BN2O2S B1372209 Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester CAS No. 1168135-03-2](/img/structure/B1372209.png)

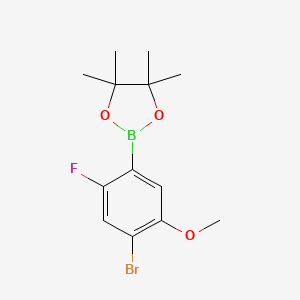

Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester

Overview

Description

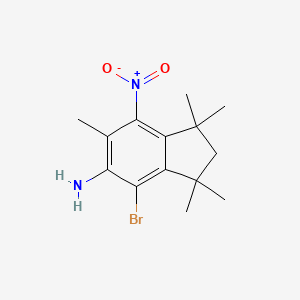

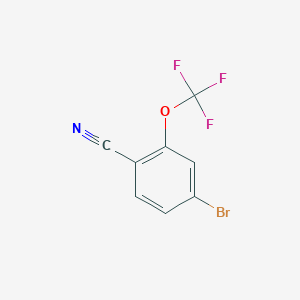

“Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester” is a chemical compound with the empirical formula C12H15BN2O2S . It is used as a reactant in various chemical reactions, including the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .

Synthesis Analysis

This compound can be synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . It has also been used in the Miyaura borylation and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC1(C)OB(OC1(C)C)c2ccc3nsnc3c2 . The InChI key for this compound is KISHNZJGTMYYKH-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” has been used as a reactant in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It has also been used in the Miyaura borylation and Suzuki coupling reactions .

Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 81-86 °C . It has a molecular weight of 262.14 .

Scientific Research Applications

Anticancer Agent Development

Benzo[c][1,2,5]thiadiazoles, including the specific boronic acid pinacol ester variant, have been researched for their anticancer properties. Das, Shareef, and Das (2023) explored the synthesis of boron-based benzo[c][1,2,5]thiadiazoles as potential therapeutic agents targeting tumor hypoxia. This research represents a novel approach to developing hypoxia agents using boron-based compounds (Das, Shareef, & Das, 2023).

Organic Photovoltaics

The compound has also found application in the field of organic photovoltaics. Park, Ha, Kim, and Hwang (2018) synthesized a benzo[c][1,2,5]thiadiazole-based copolymer, highlighting its potential in solar cell applications due to its excellent solubility and deep HOMO energy levels (Park, Ha, Kim, & Hwang, 2018).

Chemical Synthesis and Cross-Coupling Reactions

Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester is also utilized in chemical synthesis. Rajaguru et al. (2015) described the use of boronic acid pinacol esters in desulfitative C–C cross-coupling reactions to afford fused thiazoles (Rajaguru et al., 2015).

Enzyme Inhibition and Biological Activities

In the domain of enzyme inhibition and biological activity, Gull et al. (2013) synthesized benzothiazole derivatives using aryl boronic acids and esters, including this compound. They evaluated these compounds for their urease enzyme inhibition and nitric oxide scavenging activities, demonstrating significant biological activity (Gull et al., 2013).

Luminescent Sensing Applications

Hollerbach and Barker (2018) highlighted the use of boronic acid pinacol esters, including benzo[c][1,2,5]thiadiazole derivatives, in the benzylation of aldehydes, indicating potential applications in luminescent sensing (Hollerbach & Barker, 2018).

Molecular Sensors and Drug Discovery

Mfuh, Schneider, Cruces, and Larionov (2017) discussed a metal- and additive-free photoinduced borylation protocol for haloarenes to boronic acids and esters. This method, applicable to compounds like this compound, is significant in areas like molecular sensors and drug discovery (Mfuh, Schneider, Cruces, & Larionov, 2017).

Optoelectronic Applications

Chen et al. (2016) implemented benzo[d][1,2,3]thiadiazole units in constructing alternating copolymers for high-performance optoelectronic semiconductors, suggesting the potential of similar structures, like this compound, in this field (Chen et al., 2016).

Safety and Hazards

Future Directions

There is ongoing research into the use of “Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester” and similar compounds in the development of new chemical entities targeting the HIF-1 pathway . This compound has also been used in the design and synthesis of new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as potential therapeutic agents targeting tumor hypoxia .

Mechanism of Action

Mode of Action

Compounds containing the boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester group interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

The products of suzuki-miyaura cross-coupling reactions are often involved in various biochemical pathways, depending on the nature of the organohalide used in the reaction .

Pharmacokinetics

Boronic esters are known to have good bioavailability and can be metabolized in the body to produce boronic acids .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving this compound could potentially interact with various cellular targets, leading to a range of biological effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .

Biochemical Analysis

Biochemical Properties

Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of hypoxia inhibition . It interacts with hypoxia-inducing factor-1 (HIF-1), a protein that promotes angiogenesis and cancer cell survival under low oxygen conditions . By inhibiting HIF-1, this compound can potentially reduce tumor growth and metastasis .

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism . It has been observed to influence cell function by inhibiting pathways that are critical for cancer cell survival and proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with HIF-1 and other biomolecules . It inhibits the activity of HIF-1, thereby reducing the expression of genes that promote angiogenesis and cell survival under hypoxic conditions . Additionally, this compound may interact with other enzymes and proteins involved in cellular metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound has shown stability under various conditions, and its inhibitory effects on HIF-1 and other targets have been sustained over extended periods . Long-term studies have also indicated potential benefits in reducing tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits HIF-1 activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia and cancer cell metabolism . It interacts with enzymes and cofactors that regulate cellular responses to low oxygen conditions . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, particularly in hypoxic tumor regions . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on HIF-1 and other targets . This localization is essential for its activity and function in reducing tumor growth and metastasis .

properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-9-10(7-8)15-18-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISHNZJGTMYYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NSN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674169 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1168135-03-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)